

Technical Guide: Spectroscopic Characterization of (R)-2-(3,5-Difluorophenyl)piperidine HCl

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Compound of Interest

Compound Name: (R)-2-(3,5-difluorophenyl)piperidine HCl

CAS No.: 1213079-50-5

Cat. No.: B3222374

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Executive Summary

(R)-2-(3,5-difluorophenyl)piperidine HCl is a pharmacophore scaffold used in drug discovery, particularly for its ability to lock the piperidine ring into a specific conformation that favors receptor binding. This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, essential for structural validation and enantiomeric purity assessment.

Compound Identity

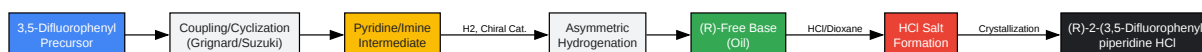
Property	Detail
IUPAC Name	(2R)-2-(3,5-difluorophenyl)piperidine hydrochloride
CAS Number	2256054-78-9 (S-isomer HCl ref); 1203685-51-1 (Racemic HCl)
Molecular Formula	C H F N HCl
Molecular Weight	197.23 (Free Base) / 233.69 (HCl Salt)
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Water; Sparingly soluble in CH Cl

Structural Analysis & Synthesis Context

The (R)-enantiomer is typically obtained via asymmetric hydrogenation of the corresponding pyridine or chiral resolution of the racemic piperidine using tartaric acid derivatives. The 3,5-difluoro substitution pattern on the phenyl ring is critical for metabolic stability and lipophilicity.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow from precursor to the final salt form, highlighting the critical control points for spectroscopic verification.



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Figure 1: Synthetic pathway and isolation logic for the target chiral salt.

Spectroscopic Data: Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and substitution pattern.

Experimental Parameters (ESI+)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Solvent: Methanol/Water (1:1) + 0.1% Formic Acid.

MS Fragmentation Analysis

m/z (Observed)	Ion Identity	Interpretation
198.1		Parent Ion. Protonated free base. Consistent with MW 197.23.
220.1		Sodium adduct (common in glass capillaries).
181.1		Loss of ammonia. Characteristic of cyclic amines.
~133.0	Fragment	Tropylium-like cation derived from the 3,5-difluorophenyl moiety.

Note on Salt Form: In ESI-MS, the HCl counterion dissociates. You will observe the cation (

) at m/z 198.1. The presence of chloride can be verified by running in Negative Mode (ESI-) to see m/z 35/37 (ratio 3:1).

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The HCl salt form induces significant downfield shifts in the protons adjacent to the nitrogen (positions 2 and 6) compared to the free base.

H NMR Assignment (400 MHz, DMSO-d)

Reference: TMS at 0.00 ppm. Solvent residual peak at 2.50 ppm.[1]

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
NH	9.20 - 9.80	Broad Singlet	2H	Ammonium protons. Exchangeable with D ₂ O.
Ar-H (2', 6')	7.15 - 7.25	Multiplet	2H	Ortho to piperidine. Coupled to F (J ~6-9 Hz).
Ar-H (4')	6.95 - 7.05	Triplet of Triplets	1H	Para to piperidine. Coupled to two F atoms. ^[2] ^[3]
H-2	4.35 - 4.45	Broad Doublet	1H	Chiral Center. Deshielded by phenyl ring and N.
H-6 (eq)	3.25 - 3.35	Broad Doublet	1H	Equatorial proton adjacent to Nitrogen.
H-6 (ax)	2.90 - 3.05	Multiplet	1H	Axial proton adjacent to Nitrogen.
H-3 (eq)	2.15 - 2.25	Multiplet	1H	Adjacent to chiral center.

H-3, 4, 5	1.60 - 1.95	Multiplet	5H	Remaining ring methylene protons.
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C NMR Assignment (100 MHz, DMSO-d)

- Aromatic Carbons: The 3,5-difluorophenyl ring shows characteristic C-F coupling.
 - ~163.0 ppm (dd, Hz, C-F carbons).
 - ~142.0 ppm (t, C-1' quaternary).
 - ~110.0 ppm (m, C-2', C-6').
 - ~103.0 ppm (t, C-4').
- Aliphatic Carbons:
 - ~58.5 ppm (C-2, Chiral center).
 - ~44.5 ppm (C-6).
 - ~28.0 ppm (C-3).
 - ~22.0 - 24.0 ppm (C-4, C-5).

F NMR (376 MHz, DMSO-d)

- -109.0 to -110.0 ppm: Singlet (or weak multiplet). The two fluorine atoms are chemically equivalent in the time-averaged conformation on the NMR timescale.

Experimental Protocols

Protocol 1: Preparation for NMR Analysis

To ensure sharp peaks and accurate integration, the salt must be fully dissolved and dry.

- Massing: Weigh 5–10 mg of the HCl salt into a clean vial.

- Solvation: Add 0.6 mL of DMSO-d

(preferred for salts due to solubility).
 - Note: CDCl₃

may require a drop of CD₃COOD to fully dissolve the salt and break aggregates.
- Transfer: Transfer to a 5 mm NMR tube.
- Acquisition:
 - Set relaxation delay (d1) to

2.0 seconds to allow relaxation of aromatic protons.
 - Acquire at least 16 scans for

H and 512 scans for

C.

Protocol 2: Enantiomeric Excess (ee) Determination

Since NMR in achiral solvents cannot distinguish enantiomers, use Chiral HPLC or Chiral Shift Reagents.

- Method: Chiral HPLC (e.g., Chiralpak IC or AD-H column).
- Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
- Detection: UV at 254 nm.
- Criteria: The (R)-enantiomer typically elutes at a distinct retention time from the (S)-isomer. Reference standards (racemate) are required for method development.

References

- Chemical Identity & Availability
 - ChemScene Product Data: (S)-2-(3,5-difluorophenyl)piperidine hydrochloride (CAS 2256054-78-9).[4]
 - Sigma-Aldrich Catalog: Piperidine derivatives and structural analogs.[2][4][5]
- Synthesis & Resolution Context
 - Patent WO2012069948: Describes the synthesis of substituted piperidine intermediates for GPR119 agonists, utilizing similar resolution protocols.
 - Journal of Organic Chemistry (2022): Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Provides mechanistic insight into the resolution of 2-aryl piperidines.
- Spectroscopic Database
 - PubChem Compound Summary: 4-(2,4-difluorobenzoyl)piperidine HCl (Analogous spectral features).[6]

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Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C₁₂H₁₄ClF₂NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [bidepharm.com](https://www.bidepharm.com) [[bidepharm.com](https://www.bidepharm.com)]
- 4. [chemscene.com](https://www.chemscene.com) [[chemscene.com](https://www.chemscene.com)]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride | CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

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